10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)
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Overview
Description
10-[2-(Diethylamino)ethyl]acridin-9(10H)-one–hydrogen chloride (1/1) is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photophysics. This particular compound is notable for its potential use in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(Diethylamino)ethyl]acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
10-[2-(Diethylamino)ethyl]acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
10-[2-(Diethylamino)ethyl]acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 10-[2-(Diethylamino)ethyl]acridin-9(10H)-one involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s photophysical properties also make it useful in applications where fluorescence is required.
Comparison with Similar Compounds
Similar Compounds
Acridin-9(10H)-one: A parent compound with similar structural features but lacking the diethylaminoethyl group.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A thermally activated delayed fluorescence (TADF) compound with enhanced luminescence properties.
3,6-Bis(3,6-diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one: Another TADF emitter with high photoluminescence quantum yield.
Uniqueness
10-[2-(Diethylamino)ethyl]acridin-9(10H)-one is unique due to its specific functional group, which imparts distinct chemical and physical properties
Properties
CAS No. |
16809-41-9 |
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Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethyl]acridin-9-one;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-20(4-2)13-14-21-17-11-7-5-9-15(17)19(22)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI Key |
COPYOBAAMUTINY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31.Cl |
Origin of Product |
United States |
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